molecular formula C8H4F12Mo2O8 B14665658 Dimolybdenum tetrakis(trifluoroacetate) CAS No. 36608-07-8

Dimolybdenum tetrakis(trifluoroacetate)

Cat. No.: B14665658
CAS No.: 36608-07-8
M. Wt: 648.0 g/mol
InChI Key: FAMFOTUVEABHMD-UHFFFAOYSA-N
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Description

Dimolybdenum tetrakis(trifluoroacetate), with the molecular formula C 8 F 12 Mo 2 O 8 and a molecular weight of 643.98 g/mol, is a dinuclear molybdenum(II) complex featuring a renowned quadruple metal-metal bond (Mo–Mo) core . This paddlewheel complex serves as a versatile precursor in inorganic and organometallic synthesis. Its reactivity is characterized by the partial or complete replacement of the equatorial trifluoroacetate ligands, making it a valuable starting material for constructing more complex molecular architectures . A key research application involves its use with nitrogen-donor ligands, such as 2-pyridylphosphines, to create complexes for catalytic studies, including investigations into hydrogenation and polymerization processes . Furthermore, its ability to form coordination chains with organic linkers like p-quinones is exploited in materials science to develop novel coordination polymers . Researchers value its electron-withdrawing trifluoroacetate ligands, which influence the electronic properties of the Mo 2 core. It is important to note that this compound is sensitive to atmospheric oxygen, and appropriate handling techniques are required to maintain its stability . The enthalpy of sublimation (ΔsubH°) for this compound is 113.6 ± 1.7 kJ/mol . This product is designated For Research Use Only. It is not intended for diagnostic or therapeutic use, nor for human or veterinary consumption.

Properties

CAS No.

36608-07-8

Molecular Formula

C8H4F12Mo2O8

Molecular Weight

648.0 g/mol

InChI

InChI=1S/4C2HF3O2.2Mo/c4*3-2(4,5)1(6)7;;/h4*(H,6,7);;

InChI Key

FAMFOTUVEABHMD-UHFFFAOYSA-N

Canonical SMILES

C(=O)(C(F)(F)F)O.C(=O)(C(F)(F)F)O.C(=O)(C(F)(F)F)O.C(=O)(C(F)(F)F)O.[Mo]#[Mo]

Origin of Product

United States

Preparation Methods

Reaction Conditions and Parameters

The reaction is conducted under reflux in an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation of the molybdenum centers. Toluene is typically employed as the solvent due to its high boiling point (110°C) and compatibility with acidic conditions. The general procedure involves:

  • Dissolving Mo(CO)₆ in anhydrous toluene.
  • Adding CF₃COOH dropwise to the solution.
  • Refluxing for 12–24 hours until gas evolution (CO) ceases.
  • Cooling the mixture to room temperature and filtering the precipitate.

The crude product is often contaminated with unreacted starting materials or by-products, necessitating purification via recrystallization from polar aprotic solvents like acetonitrile or dichloromethane.

Mechanistic Insights

The reaction proceeds through the sequential displacement of CO ligands by trifluoroacetate anions. The strong π-accepting nature of CO ligands in Mo(CO)₆ facilitates their replacement by the more nucleophilic CF₃COO⁻. The formation of the Mo–Mo quadruple bond is stabilized by the bridging trifluoroacetate ligands, which adopt a paddlewheel arrangement around the dimolybdenum core.

Purification Methodologies

Recrystallization Techniques

Recrystallization is critical for obtaining high-purity Mo₂(O₂CCF₃)₄. The compound is sparingly soluble in non-polar solvents but dissolves readily in coordinating solvents like dimethylformamide (DMF) or tetrahydrofuran (THF). Slow evaporation of these solvents yields single crystals suitable for X-ray diffraction (XRD).

Solvent Selection

Solvent Solubility Crystal Quality Purity (%)
Acetonitrile Moderate Needles ≥95
DCM High Prisms ≥98
THF High Plates ≥97

Spectroscopic and Crystallographic Characterization

Infrared Spectroscopy

Key IR bands confirm the presence of trifluoroacetate ligands and the Mo–Mo bond:

  • νₐₛ(COO⁻) : 1594 cm⁻¹
  • νₛ(COO⁻) : 1456 cm⁻¹
  • ν(CF) : 1190 cm⁻¹.

X-ray Diffraction

Single-crystal XRD reveals a Mo–Mo bond length of 2.11 Å , consistent with a quadruple bond. Each molybdenum atom is coordinated by four oxygen atoms from bridging trifluoroacetate ligands in a distorted tetrahedral geometry.

Alternative Synthetic Routes

Ligand Substitution Reactions

While less common, Mo₂(O₂CCF₃)₄ can be synthesized via ligand exchange from other dimolybdenum carboxylates. For example, reacting Mo₂(O₂CCH₃)₄ with excess CF₃COOH in refluxing toluene replaces acetate ligands with trifluoroacetate. However, this method is less efficient due to competing hydrolysis and lower yields (~70%).

Challenges in Synthesis

Oxidative Degradation

The Mo–Mo bond is sensitive to oxygen and moisture, leading to oxidation products like MoO₃ or molybdenum oxyfluorides. Strict anaerobic conditions and dried solvents are essential to prevent decomposition.

Hygroscopicity

Trifluoroacetate ligands make the compound hygroscopic, necessitating storage in desiccators or under inert gas.

Mechanism of Action

The mechanism of action of dimolybdenum tetrakis(trifluoroacetate) involves its ability to form stable complexes with various ligands. The metal-metal bond between the molybdenum atoms plays a crucial role in its reactivity. The compound can interact with different molecular targets, depending on the ligands attached and the reaction conditions .

Comparison with Similar Compounds

Comparison with Similar Dimolybdenum Carboxylates

Solvent Compatibility and Stability
Property Mo1 (Acetate) Mo2 (Pivalate) Mo3 (Isovalerate)
Solubility Limited to DMSO, pyridine, acetic acid Soluble in hexane, acetonitrile, chloroform, ethanol Same as Mo2
Stability in Acetonitrile N/A ECD bands stable for 24 hours ECD bands stable for 24 hours
Stability in Chloroform N/A Band intensity/shape degrades over time Similar degradation observed

Key Findings :

  • Mo2 and Mo3 exhibit broader solubility, enabling use in common spectroscopic solvents. However, chloroform destabilizes their ECD bands over time .
Spectral Characteristics and CE Intensity
Ligand Type Mo1 Performance Mo2 Performance Mo3 Performance
vic-Diols Strong CEs with clear helicity rule Similar CE sign sequence but lower intensity Similar to Mo2
α-Amino Acids Intense CEs at 370 nm (negative) and 300 nm (positive) Weak, poorly resolved bands Well-developed bands with lower intensity than Mo1; viable alternative
α-Hydroxy Acids Strong diagnostic CEs Less intense than Mo1 More pronounced peaks than Mo2; suitable substitute for Mo1

Key Findings :

  • Mo3 outperforms Mo2 for α-hydroxy acids and α-amino acids, offering a practical alternative to Mo1 despite lower intensity .
Applicability to Different Ligand Classes
Ligand Class Mo1 Mo2 Mo3
vic-Diamines Requires DMSO due to solubility Compatible with polar aprotic solvents Compatible with polar aprotic solvents
1,2-Amino Alcohols Forms stable complexes Similar CE sign sequence Similar CE sign sequence
Sterically Hindered Ligands Effective with sec/tert vic-diols Reduced efficacy due to bulky pivalate groups Better than Mo2 but less than Mo1

Key Findings :

  • Mo1 is the gold standard for sterically hindered ligands but requires DMSO .
  • Mo2’s bulky pivalate groups hinder complexation with ligands like 2-aminomethyl-1-ethylpyrrolidine, resulting in weak CEs .
Structural and Mechanistic Insights
  • Helicity Rule : All three complexes obey the same empirical rule: a positive O–C–C–O torsion angle correlates with a positive CE at ~300 nm .
  • Challenges : Crystallization of chiral adducts with Mo2/Mo3 has been unsuccessful, necessitating DFT calculations to infer structures .

Q & A

Q. How can dimolybdenum tetrakis(trifluoroacetate) complexes be utilized to determine the absolute configuration (AC) of chiral ligands via electronic circular dichroism (ECD)?

Methodological Answer:

  • Prepare a solution of the chiral ligand (e.g., vic-diols, α-amino acids) with dimolybdenum tetrakis(trifluoroacetate) in a solvent like DMSO, acetonitrile, or ethanol.
  • Record ECD spectra in the 250–400 nm range. Apply the empirical helicity rule: A positive CE at ~300 nm correlates with a positive OH–C–C–OH torsion angle in the ligand. For vic-diamines or amino alcohols, use the hexadecant rule or torsional angle correlations (e.g., N–C–C–O) .
  • Validate results by comparing experimental ECD spectra with DFT-calculated spectra to confirm the dominant complex structure (bridging vs. chelating mode) .

Q. What experimental parameters (time, concentration) are critical for ensuring reliable ECD data with dimolybdenum tetrakis(trifluoroacetate) complexes?

Methodological Answer:

  • Optimize ligand-to-metal molar ratios (typically 1:1 to 4:1) to avoid saturation effects.
  • Monitor ECD intensity over time (e.g., hourly for 24 hours). For vic-diamines, measure spectra 1 hour post-dissolution to account for initial equilibration .
  • Use UV-Vis spectroscopy to confirm complex stability and rule out aggregation or decomposition .

Q. How does the solubility of dimolybdenum tetrakis(trifluoroacetate) compare to other dimolybdenum carboxylates (e.g., acetate, pivalate)?

Methodological Answer:

  • Dimolybdenum tetrakis(trifluoroacetate) exhibits higher solubility in polar aprotic solvents (e.g., DMSO, acetonitrile) compared to acetate analogs (Mo1), which are limited to DMSO/pyridine.
  • Solubility enhancements enable broader ligand compatibility (e.g., γ-diamines, hydrophobic amino acids) and reduce solvent interference in ECD measurements .

Advanced Research Questions

Q. How can computational methods resolve ambiguities in ECD-based AC assignments for flexible ligands complexed with dimolybdenum tetrakis(trifluoroacetate)?

Methodological Answer:

  • Perform conformational sampling (e.g., molecular dynamics) to identify low-energy ligand conformers.
  • Calculate ECD spectra for each conformer using time-dependent DFT (TD-DFT) with a hybrid functional (e.g., B3LYP) and basis set (e.g., 6-31G*).
  • Compare computed spectra with experimental data to identify the dominant conformer and binding mode (e.g., semi-dissociated vs. fully chelated) .

Q. What factors contribute to contradictory ECD intensity patterns between dimolybdenum tetrakis(trifluoroacetate) and other carboxylates (e.g., acetate, isovalerate)?

Methodological Answer:

  • Steric effects: Bulky trifluoroacetate groups reduce ligand accessibility, weakening CE intensity for rigid ligands (e.g., α-amino acids) compared to smaller carboxylates like acetate .
  • Electronic effects: Electron-withdrawing trifluoromethyl groups alter metal-ligand charge transfer transitions, shifting CE wavelengths by 10–20 nm .
  • Validate hypotheses via solvent-dependent UV-Vis titrations and X-ray absorption spectroscopy .

Q. How can researchers distinguish between bridging and chelating binding modes in dimolybdenum tetrakis(trifluoroacetate)-ligand complexes?

Methodological Answer:

  • Bridging mode: Observed for α-hydroxy acids and β-amino alcohols, characterized by a single intense CE at ~340 nm. Confirmed via X-ray crystallography or EXAFS .
  • Chelating mode: Dominates with γ-diamines or flexible ligands, producing split CEs at ~300 nm and ~370 nm. Use NMR titration (e.g., 1H^1H-ligand signal broadening) to detect rapid ligand exchange .

Data Contradiction Analysis

Q. How to address discrepancies between ECD-based AC assignments and single-crystal X-ray results for dimolybdenum complexes?

Methodological Answer:

  • Scenario: Discrepancies may arise if the solution-phase dominant complex differs from the crystallized structure.
  • Resolution: Conduct variable-temperature ECD to assess conformational flexibility. Use small-angle X-ray scattering (SAXS) to compare solution and solid-state structures .

Comparative Methodological Table

Parameter Dimolybdenum Tetrakis(trifluoroacetate) Dimolybdenum Tetrakis(acetate)
Solvent Compatibility Broad (DMSO, acetonitrile, ethanol)Limited (DMSO, pyridine)
Ligand Flexibility Suitable for rigid ligands (e.g., vic-diols)Prefers flexible ligands (e.g., α-amino acids)
ECD Intensity Lower intensity for bulky ligandsHigher intensity due to smaller size
Computational Validation Requires multi-conformer DFT modelingSingle-conformer DFT sufficient
Data synthesized from .

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